2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C23H29Cl2NO2S and a molar mass of 454.45 g/mol This compound is known for its unique structural properties, which include a dichlorobenzene ring and a sulfonamide group attached to a cyclohexylphenyl moiety
Mechanism of Action
Target of Action
A structurally similar compound, a sulfonamide chalcone, has been suggested to interact with the binding sites of retinoic acid receptors alpha and beta (rarα and rarβ) .
Mode of Action
Based on the structural similarity to sulfonamide chalcones, it can be inferred that it might interact with its targets in a similar manner . The compound likely binds to the active sites of its target proteins, leading to changes in their function.
Biochemical Pathways
Given the potential interaction with rarα and rarβ, it might influence the retinoic acid signaling pathway .
Result of Action
A structurally similar compound, a sulfonamide chalcone, has been shown to exhibit potent anticancer activity . This suggests that 2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide might also have potential therapeutic effects.
Preparation Methods
The synthesis of 2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the dichlorobenzene ring and the sulfonamide group. One common synthetic route includes the following steps:
Formation of the Dichlorobenzene Ring: This can be achieved through chlorination of benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the dichlorobenzene with a sulfonyl chloride derivative in the presence of a base like pyridine.
Cyclohexylphenyl Moiety Addition: The final step involves the coupling of the cyclohexylphenyl group to the sulfonamide derivative through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines.
Scientific Research Applications
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Comparison with Similar Compounds
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:
2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide: This compound has a nitrophenyl group instead of a cyclohexylphenyl group, which may result in different reactivity and biological activity.
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide: The presence of methyl groups instead of the cyclohexylphenyl moiety can lead to variations in chemical properties and applications.
Properties
IUPAC Name |
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2NO2S/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)26-29(27,28)23-16-20(24)12-15-22(23)25/h10-18,26H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYOHHODXIHUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.